molecular formula C12H18N2O2S B239646 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE

Cat. No.: B239646
M. Wt: 254.35 g/mol
InChI Key: RELNUIGKIJCEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl-containing piperazines This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the reaction of 4-methylpiperazine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE has found applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance the binding affinity of the compound to its target, thereby modulating its activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different binding sites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for versatile reactivity and binding interactions, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

1-benzylsulfonyl-4-methylpiperazine

InChI

InChI=1S/C12H18N2O2S/c1-13-7-9-14(10-8-13)17(15,16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

RELNUIGKIJCEPO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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